![molecular formula C8H3F4NO B15207232 4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)
4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole is a fluorinated heterocyclic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom. This reaction is typically carried out using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours .
Another method involves the fluorination of chlorinated N-heterocycles using tetrabutylphosphonium hydrogendifluoride or dihydrogentrifluoride under mild conditions . Additionally, electrochemical fluorination of oxazoles has been successfully performed using tetraethylammonium fluoride as the supporting electrolyte and fluoride source .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include potassium fluoride, tetrabutylphosphonium hydrogendifluoride, and tetraethylammonium fluoride . Reaction conditions typically involve elevated temperatures and the presence of catalysts or supporting electrolytes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoxazoles, while electrophilic substitution reactions can produce different aromatic derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole involves its interaction with molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific effects, although detailed studies are required to elucidate the exact mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)benzo[d]oxazole: Similar structure but lacks the fluorine atom at the 4-position.
4-Fluoro-2-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the oxazole ring.
Uniqueness
4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H3F4NO |
|---|---|
Peso molecular |
205.11 g/mol |
Nombre IUPAC |
4-fluoro-2-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3F4NO/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H |
Clave InChI |
PNAVESQQFDEYPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)N=C(O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



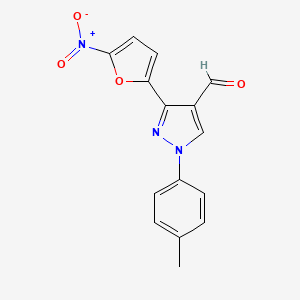
![6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207160.png)

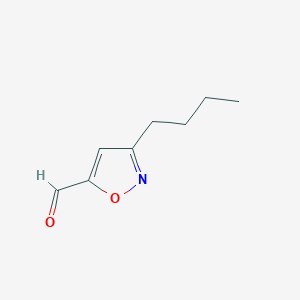


![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)

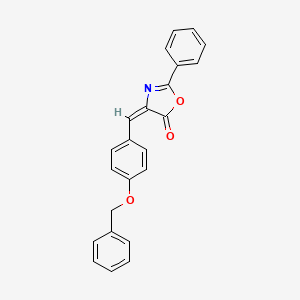
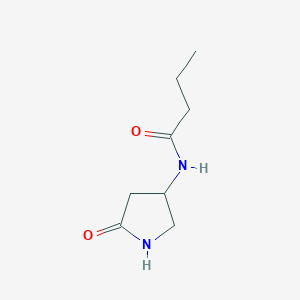
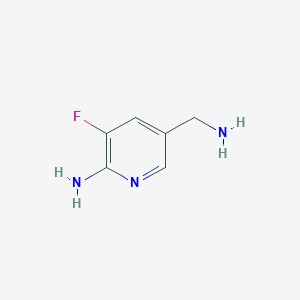
![6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)

